molecular formula C8H5FO2 B3362069 1(3H)-Isobenzofuranone, 3-fluoro- CAS No. 95249-86-8

1(3H)-Isobenzofuranone, 3-fluoro-

Cat. No.: B3362069
CAS No.: 95249-86-8
M. Wt: 152.12 g/mol
InChI Key: AEWGTAYUSHXLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(3H)-Isobenzofuranone, or phthalide, is a bicyclic lactone structure with a fused benzene and furan ring. The 3-fluoro derivative introduces a fluorine atom at the C3 position, altering its electronic and steric properties. Fluorine’s high electronegativity and small atomic radius make it a unique substituent, influencing reactivity, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

3-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWGTAYUSHXLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436605
Record name 1(3H)-Isobenzofuranone, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95249-86-8
Record name 1(3H)-Isobenzofuranone, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1(3H)-Isobenzofuranone, 3-fluoro- can be synthesized through several methods. One common approach involves the fluorination of 1(3H)-isobenzofuranone using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile, under mild conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1(3H)-isobenzofuranone, 3-fluoro- may involve a continuous flow process to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that isobenzofuranones exhibit significant antimicrobial properties. A study assessed various derivatives against Leishmania (Leishmania) infantum chagasi, revealing that certain functionalized isobenzofuranones demonstrated potent leishmanicidal activities with low toxicity levels in macrophages. Specifically, compounds showed half-maximal lethal concentrations (LC50) ranging from 60.48 µM to 75.01 µM, indicating their potential as therapeutic agents against leishmaniasis .

Neuroprotective Effects

Another notable application is the neuroprotective effect of isobenzofuranones on neuronal cells subjected to oxidative stress. A study focused on primary cultures of hippocampal neurons exposed to hydrogen peroxide demonstrated that specific isobenzofuranones significantly reduced cytotoxicity and intracellular reactive oxygen species (ROS) levels. These findings suggest their potential role in developing treatments for neurodegenerative diseases by mitigating oxidative damage .

Antioxidant Properties

Isobenzofuranones have also been recognized for their antioxidant capabilities. A detailed investigation highlighted several derivatives as highly potent antioxidants, surpassing traditional antioxidants like ascorbic acid in efficacy . This property makes them suitable candidates for inclusion in formulations aimed at combating oxidative stress-related conditions.

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
AntimicrobialLC50: 60.48 - 75.01 µM
NeuroprotectiveSignificant reduction in ROS levels
AntioxidantIC50 < Ascorbic Acid

Mechanism of Action

The mechanism by which 1(3H)-isobenzofuranone, 3-fluoro- exerts its effects involves interactions with various molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to specific enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

  • 3-Chloro and 3-Bromo Derivatives (JVPH3, JVPH4): These derivatives (e.g., 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one) exhibit potent antileishmanial activity by inhibiting Leishmania donovani topoisomerase II (LdTOPII), inducing ROS-mediated apoptosis. Key Data:
  • JVPH3/4 IC50 (antileishmanial): <10 µM in promastigotes.
  • No cleavage complex stabilization (unlike classical topoisomerase inhibitors).
  • 3-Fluoro vs. 3-Chloro/Bromo :
    Fluorine’s smaller size may reduce steric hindrance, improving membrane permeability. However, its weaker leaving-group ability compared to Cl/Br could affect prodrug activation or covalent interactions .

Alkyl-Substituted Derivatives

  • 3-Butyl Derivatives (e.g., 3-butyl-1(3H)-isobenzofuranone): These derivatives, such as NBP (3-n-butylphthalide), show neuroprotective and antiplatelet activity. The butyl group enhances lipophilicity, aiding blood-brain barrier penetration. In contrast, the 3-fluoro derivative’s polarity may limit CNS uptake but improve solubility for systemic applications . Key Data:
  • NBP reduces platelet aggregation by >50% at 100 µM .
  • 3-Fluoro’s electronegativity may disrupt hydrophobic interactions critical for antiplatelet effects.

Hydroxy and Methoxy Derivatives

  • 4,6-Dihydroxy-1(3H)-isobenzofuranone: Isolated from Lasiosphaera fenzlii, this derivative demonstrates antioxidant and hemostatic properties. Hydroxyl groups facilitate hydrogen bonding and metal chelation, unlike the electron-withdrawing fluorine. Key Data:
  • 4,6-Dihydroxy derivative: IC50 (DPPH scavenging) ~20 µM.

  • 4-(Methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone: This fungal metabolite shows cytotoxicity (IC50: 6–10 µg/mL against KB cells). Methoxy groups enhance lipophilicity and π-stacking, whereas fluorine’s inductive effects could modulate electron density in the aromatic system, altering bioactivity .

Aryl-Substituted Derivatives

  • The 3-fluoro derivative’s smaller size might favor entropic gains in binding but reduce van der Waals interactions .

Structural and Functional Analysis Table

Compound Substituent(s) Key Activity Mechanism/Notes Reference
3-Fluoro-1(3H)-isobenzofuranone -F at C3 Hypothetical: Antimicrobial High electronegativity; potential metabolic stability
JVPH3 -Cl, -OH at C3/C5/C7 Antileishmanial (IC50 <10 µM) LdTOPII inhibition; ROS induction
NBP (3-butyl) -C4H9 at C3 Neuroprotective, antiplatelet Reduces cerebral ischemia; inhibits platelet aggregation
4,6-Dihydroxy derivative -OH at C4/C6 Antioxidant, hemostatic Free radical scavenging; isolated from fungi
4-(Methoxymethyl)-derivative -OCH3, -CH2OCH3 at C4/C7 Cytotoxic (IC50 6–10 µg/mL) Targets KB cancer cells; fungal origin

Research Implications and Gaps

  • Synthetic Challenges : Fluorination at C3 may require specialized reagents (e.g., DAST or Deoxo-Fluor), differing from the anhydride-based routes used for alkyl/aryl derivatives .
  • Comparative studies with JVPH3/NBP are needed.
  • Structure-Activity Relationship (SAR) : Fluorine’s impact on electronic effects (σm, σp) versus steric factors should be quantified via computational modeling.

Biological Activity

1(3H)-Isobenzofuranone, 3-fluoro- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and findings from recent research studies.

1(3H)-Isobenzofuranone, 3-fluoro- is classified under isobenzofuranones, which are known for their diverse biological activities. The presence of a fluorine atom can significantly influence the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that derivatives of isobenzofuranones exhibit potent antioxidant properties. For instance, compounds related to 1(3H)-isobenzofuranone have been evaluated for their ability to scavenge free radicals and protect against oxidative stress. One study reported that certain derivatives demonstrated IC50 values significantly lower than ascorbic acid, a standard antioxidant .

CompoundIC50 (μg/mL)Reference
28a14.38 ± 0.09
28b8.88 ± 0.12
28c6.33 ± 0.08

Antidepressant Effects

A series of novel derivatives of isobenzofuranone have been synthesized and tested for antidepressant activity. One notable compound, designated as 10a, exhibited significant serotonin reuptake inhibition and improved depression-like behaviors in chronic restraint stress (CRS) models in mice. This compound also enhanced the expression of synaptic-associated proteins crucial for neuronal health .

Anticancer Properties

The anticancer potential of isobenzofuranones has been explored, particularly in the context of enzyme inhibition and receptor modulation. Some studies suggest that these compounds may interfere with pathways involved in cancer cell proliferation and survival, although specific mechanisms remain under investigation .

The biological activity of 1(3H)-isobenzofuranone, 3-fluoro- can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis.
  • Receptor Binding : Its structural properties allow it to bind to specific receptors, potentially modulating signaling pathways associated with depression and cancer.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative damage in cells, contributing to neuroprotective effects .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective potential of fluoro-isobenzofuranones in models of ischemic stroke. Compounds like 3-butyl-6-fluoro-1(3H)-isobenzofuranone exhibited enhanced vasorelaxant effects compared to traditional treatments, suggesting a promising avenue for stroke management .
  • Antiplatelet Activity : Another investigation into related compounds revealed their capacity as potent antiplatelet agents, outperforming aspirin in certain assays. This indicates potential therapeutic applications in cardiovascular diseases .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-1(3H)-isobenzofuranone, and how do reaction conditions influence yield?

The synthesis of 3-fluoro derivatives of isobenzofuranone often involves halogenation or substitution reactions. For example, fluorination at the 3-position can be achieved via nucleophilic aromatic substitution using fluorinating agents like KF or Selectfluor under controlled temperatures (40–80°C). Reaction yields are highly sensitive to solvent polarity (e.g., DMF or THF) and the presence of catalysts such as Cu(I) or Pd(II) . Impurity profiles (e.g., unreacted intermediates) should be monitored using HPLC or LC-MS to optimize purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-fluoro-1(3H)-isobenzofuranone, and what key spectral features should researchers look for?

  • Mass Spectrometry (MS): Electron ionization (EI-MS) can confirm the molecular ion peak at m/z 166 (C₉H₅FO₂) and fragment patterns indicative of fluorine loss (e.g., [M-F]+) .
  • NMR: ¹⁹F NMR is critical for identifying the fluorine environment, with shifts typically between -110 to -120 ppm for aromatic fluorides. ¹H NMR should show coupling between the fluorine and adjacent protons (e.g., J₃-F ~8–12 Hz) .
  • IR: A strong carbonyl stretch (~1740 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence the electronic structure and reactivity of 1(3H)-isobenzofuranone derivatives?

Fluorine’s electronegativity increases the electron-withdrawing nature of the carbonyl group, stabilizing the lactone ring and reducing susceptibility to hydrolysis. Computational studies (e.g., DFT) reveal a 10–15% increase in the carbonyl bond order compared to non-fluorinated analogs, which correlates with enhanced thermal stability (boiling point ~572°C) . This electronic effect also modulates reactivity in nucleophilic additions, favoring attack at the 4-position .

Q. What in vitro models are suitable for studying the neuroprotective effects of 3-fluoro-isobenzofuranones, and how can lipid peroxidation assays be optimized?

Primary neuronal cultures (e.g., rat cortical neurons) treated with H₂O₂ or glutamate-induced oxidative stress are effective models. To assess lipid peroxidation:

  • Use thiobarbituric acid reactive substances (TBARS) assays with malondialdehyde (MDA) standards.
  • Optimize incubation times (4–6 hours) and compound concentrations (10–50 µM) to avoid cytotoxicity, as seen in PC12 cell studies .
  • Pair with ROS scavenging assays (e.g., DCFH-DA fluorescence) to differentiate direct antioxidant effects from membrane stabilization .

Q. How can computational methods like DFT be applied to predict the physicochemical properties of 3-fluoro-1(3H)-isobenzofuranone, and what are the limitations of these models?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict LogP (experimental: ~5.75), polar surface area (PSA: ~26.3 Ų), and dipole moments. However, discrepancies arise in predicting boiling points (>5% error) due to challenges in modeling weak intermolecular interactions (e.g., van der Waals forces) in the solid state . Hybrid QM/MM approaches improve accuracy for solubility predictions .

Q. What strategies can resolve discrepancies in reported biological activities of fluoro-substituted isobenzofuranones across different studies?

  • Batch Analysis: Compare impurity profiles (e.g., bromo or hydroxy byproducts) using GC-MS or NMR to rule out contamination .
  • Assay Standardization: Normalize cell viability assays (e.g., MTT vs. resazurin) and ROS measurement protocols to reduce inter-lab variability .
  • Structural Analog Comparison: Benchmark against 3-bromo or 3-hydroxy derivatives to isolate fluorine-specific effects. For example, 3-fluoro derivatives show 20% higher neuroprotective activity than brominated analogs under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(3H)-Isobenzofuranone, 3-fluoro-
Reactant of Route 2
1(3H)-Isobenzofuranone, 3-fluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.